molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2

8-Quinolinol, 7-[(diethylamino)methyl]-

Cat. No.: B11876545
CAS No.: 77895-34-2
M. Wt: 230.31 g/mol
InChI Key: ZDKKFSNLZTZYRN-UHFFFAOYSA-N
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Description

8-Quinolinol, 7-[(diethylamino)methyl]- is a quinoline derivative characterized by a diethylamino-methyl substituent at the 7-position of the 8-hydroxyquinoline scaffold. This compound is synthesized via the condensation of 8-hydroxyquinoline with diethylamine and an aldehyde (e.g., 4-chlorobenzaldehyde) in acetone, yielding a Mannich base structure . The diethylamino group enhances electron density at the quinoline core, influencing its chelation capacity, solubility, and biological interactions. Its structural features make it a candidate for applications in medicinal chemistry, particularly as a metal-chelating agent or antimicrobial compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-((Diethylamino)methyl)quinolin-8-ol can be synthesized via the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and diethylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of 7-((Diethylamino)methyl)quinolin-8-ol follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Metal Chelation and Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metal ions via its hydroxyl oxygen and quinoline nitrogen. This chelation capability underpins its biological activity, such as disrupting metal-dependent enzymes in microbial or cancerous cells .

Metal IonComplex StabilityBiological Relevance
Fe³⁺HighDisrupts microbial iron metabolism
Cu²⁺ModerateInduces oxidative stress in cancer cells
Co²⁺VariableEnhances cytotoxicity in tumor models

Studies on cobalt(II) complexes with structurally similar 5,7-dihalo-8-quinolinol derivatives demonstrated IC₅₀ values as low as 0.8 nM against Hep-G2 cells, highlighting the role of metal coordination in pharmacological activity .

Electrophilic Substitution Reactions

The electron-rich quinoline ring undergoes directed electrophilic substitutions. For example, formylation via the Duff reaction selectively targets the 5-position due to electronic effects from the 7-diethylaminomethyl and 8-hydroxyl groups .

Reaction Conditions :

  • Reactants : Duff reagent (hexamine, trifluoroacetic acid)

  • Temperature : 80–100°C

  • Yield : ~60–75% for monosubstituted products

The diethylaminomethyl group enhances regioselectivity by donating electron density, favoring para-substitution relative to the hydroxyl group .

Multicomponent Reactions

The compound participates in Betti and Mannich reactions, leveraging its hydroxyl and amine functionalities:

Betti Reaction

Reacts with aldehydes and secondary amines to form aminobenzylquinoline hybrids :
Example :

  • Reactants : m-Tolualdehyde, benzamide

  • Conditions : Ethanol, 72 hours, room temperature

  • Product : N-((8-Hydroxyquinolin-7-yl)(m-tolyl)methyl)benzamide (27% yield)

Mannich Reaction

The diethylaminomethyl group itself can be introduced via Mannich reactions during synthesis, highlighting its reversibility in certain conditions .

Functionalization of the Hydroxyl Group

The 8-hydroxyl group undergoes derivatization to modify solubility or bioactivity:

Reaction TypeReagentsProductApplication
Etherification Alkyl halides, K₂CO₃8-AlkoxyquinolineEnhanced lipophilicity for blood-brain barrier penetration
Esterification Acetyl chloride8-AcetoxyquinolineProdrug formulation
Oxidation KMnO₄Quinone derivativePotential redox-active therapeutic agent

Reactivity at the Diethylamino Group

The tertiary amine undergoes quaternization or alkylation, altering charge and solubility:

Quaternization :

  • Reactant : Methyl iodide

  • Product : Quaternary ammonium salt (enhanced water solubility)

  • Conditions : Dichloromethane, 25°C, 12 hours

Biological Activity Through Reactive Intermediates

The compound generates reactive oxygen species (ROS) when complexed with transition metals, contributing to its anticancer effects . For example, Cu(II) complexes catalyze Fenton-like reactions, inducing DNA damage in HeLa cells .

Scientific Research Applications

Chemical Properties and Mechanism of Action

8-Quinolinol, 7-[(diethylamino)methyl]- exhibits chelating properties due to the presence of the hydroxyl group at the 8-position and the diethylamino group at the 7-position. This unique structure enhances its reactivity and biological activity. The compound can form stable complexes with metal ions, which are crucial in various biological processes.

Mechanism of Action:

  • Chelation: The compound binds metal ions, disrupting metal-dependent enzymatic activities in microorganisms and cancer cells.
  • Antimicrobial Action: It interferes with metal-dependent enzymes, inhibiting microbial growth.
  • Anticancer Activity: Induces apoptosis in cancer cells by disrupting metal ion homeostasis.

Chemistry

  • Ligand in Coordination Chemistry: Used for the extraction and separation of metal ions.
  • Synthesis of Dyes and Pigments: Employed in industrial applications for producing colorants.

Biology

  • Antimicrobial Properties: Investigated against a range of pathogens.
  • Anticancer Properties: Studied for its potential to treat various cancers.

Medicine

  • Therapeutic Agent: Potential use in treating diseases such as cancer and infections.
  • Neuroprotective Effects: Emerging studies suggest possible applications in neurodegenerative diseases.

Anticancer Studies

Research has demonstrated that 8-Quinolinol, 7-[(diethylamino)methyl]- exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies on Hep-G2 and BEL-7404 cell lines revealed IC50 values of 0.8 nM and 11.88 nM respectively, indicating potent anticancer activity .
  • In vivo studies using HeLa xenografts showed a tumor inhibition rate of 43.7%, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has shown promising results against several microbial strains:

  • It demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Comparative Data Table

Application AreaSpecific UseFindings
ChemistryLigand for metal ion extractionEffective in separating metal ions from solutions
BiologyAntimicrobialExhibited significant antimicrobial activity against various pathogens
MedicineAnticancerInduced apoptosis in cancer cells with low IC50 values

Mechanism of Action

The mechanism of action of 7-((Diethylamino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can disrupt various biological processes. In antimicrobial applications, it interferes with the metal-dependent enzymes in microorganisms, leading to their inhibition. In anticancer applications, it can induce apoptosis in cancer cells by disrupting metal ion homeostasis .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Features

Key Compounds for Comparison :

7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol (): Substituent: Morpholino-phenylmethyl group at the 7-position. Impact: The morpholine ring introduces a polar, six-membered heterocycle, increasing hydrophilicity compared to the diethylamino group. This may reduce membrane permeability but enhance water solubility .

7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol (): Substituent: Fluorophenyl-pyridinylamino-methyl group. The aromaticity may enhance π-π stacking interactions in drug-receptor binding .

5,7-Diamino-2-methylquinolin-8-ol (): Substituent: Amino groups at 5- and 7-positions, plus a methyl group at 2-position. Impact: The amino groups increase polarity and basicity, favoring interactions with acidic residues in enzymes or DNA. However, reduced lipophilicity may limit bioavailability .

7-(Selenocyanatomethyl)quinoline-8-ol (): Substituent: Selenocyanate-methyl group. This contrasts with the diethylamino group’s inert electronic profile .

Comparative Table 1: Structural Properties

Compound Substituent at 7-Position Molecular Weight Key Functional Groups
8-Quinolinol, 7-[(diethylamino)methyl]- Diethylamino-methyl 260.34 (calc.) -NH(CH₂CH₃)₂, -OH
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol Morpholino-phenylmethyl 376.43 Morpholine, phenyl, -OH
7-(Selenocyanatomethyl)quinoline-8-ol Selenocyanate-methyl 258.17 -SeCN, -OH
5,7-Diamino-2-methylquinolin-8-ol Amino 190.21 -NH₂ (x2), -CH₃, -OH

Biological Activity

8-Quinolinol, 7-[(diethylamino)methyl]- is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of 8-Quinolinol derivatives often involves interactions with various molecular targets. Key mechanisms include:

  • NAD(P)H-quinone oxidoreductase (NQO1) Inhibition : Compounds like 8-Quinolinol can inhibit NQO1, leading to antiproliferative effects in cancer cells by inducing mitochondrial dysfunction and apoptosis through the modulation of Bcl-2 and Bax proteins .
  • Telomerase Activity Inhibition : Certain complexes of 8-HQ derivatives have demonstrated the ability to inhibit telomerase activity, which is crucial for cancer cell immortality. For instance, Co(II) complexes derived from 8-HQ showed significantly lower IC50 values against HeLa cells compared to traditional chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The biological efficacy of 8-Quinolinol derivatives is heavily influenced by substituents at various positions on the quinoline ring. Research indicates that:

  • Substituents at C-7 : The introduction of different functional groups at the C-7 position can enhance or diminish anticancer activity. For example, halogen substitutions have shown varying effects on cytotoxicity against different cancer cell lines .
  • Lipophilicity and Electron-Withdrawing Groups : Higher lipophilicity and the presence of electron-withdrawing groups on the anilide ring have been correlated with increased antiviral activity against viruses like H5N1 and potentially COVID-19 .

Case Studies

  • Anticancer Activity : A study evaluating a series of 5,7-dihalo-8-quinolinol derivatives found that certain compounds exhibited IC50 values as low as 0.80 nM against HeLa cells, demonstrating potent anticancer properties while maintaining low toxicity to normal cells .
  • Antiviral Properties : Research on di-substituted derivatives revealed significant inhibition rates against H5N1 virus growth with minimal cytotoxicity. For instance, a compound with a specific substitution pattern achieved over 91% virus growth inhibition .
  • Combinatorial Studies : Combinations of 8-HQ derivatives with metal complexes have shown synergistic effects in anticancer activity. For example, cobalt(II) complexes demonstrated enhanced cytotoxicity compared to their parent compounds alone .

Data Tables

Compound NameIC50 (nM)Target Cell LineActivity Type
Co(II)-Complex with 8-HQ0.80HeLaAntitumor
3-Cl-2-F Derivative-H5N1Antiviral
Diethylamino Substituted Compound-VariousAntimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Quinolinol, 7-[(diethylamino)methyl]-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction, where 8-hydroxyquinoline reacts with paraformaldehyde and diethylamine under reflux in ethanol. Triethylamine is often added as a base to deprotonate intermediates and stabilize the reaction . Variations in solvent polarity (e.g., ethanol vs. methanol) and reaction time (12–24 hours) significantly affect yield. For example, extended reflux periods (>18 hours) may reduce byproduct formation but risk decomposition of the diethylamino-methyl group. Characterization via 1^1H NMR should confirm the presence of the diethylamino (-N(CH2_2CH3_3)2_2) protons at δ 1.1–1.3 ppm and methylene (-CH2_2-) protons near δ 3.5–4.0 ppm .

Q. How can researchers characterize the chelation properties of this compound toward transition metals like Zn2+^{2+} or Cu2+^{2+}?

  • Methodological Answer : Fluorescence titration experiments are critical. Dissolve the compound in DMSO or ethanol (0.1 mM), and titrate with incremental additions of metal salts (e.g., ZnCl2_2) in buffered aqueous solutions (pH 6–7.5). Monitor fluorescence emission at 450–550 nm (excitation at 350–400 nm). A Stern-Volmer plot can quantify binding constants (KbK_b), while Job’s plot analysis determines stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) . Conflicting data from UV-Vis vs. fluorescence assays may arise due to solvent polarity effects, necessitating cross-validation .

Q. What are the solubility challenges for this compound in biological assay buffers, and how can they be mitigated?

  • Methodological Answer : The compound’s hydrophobicity (due to the quinoline core and diethylamino group) limits solubility in aqueous buffers. Use co-solvents like DMSO (≤1% v/v) or ethanol. For in vitro assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4). Dynamic light scattering (DLS) can assess aggregation. If precipitation occurs, consider structural analogs with hydrophilic substituents (e.g., sulfonate groups) or use cyclodextrin-based encapsulation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., fluorescence quenching vs. enhancement) for metal-chelation studies be resolved?

  • Methodological Answer : Contradictions often arise from competing mechanisms: (i) photoinduced electron transfer (PET) quenching vs. (ii) chelation-enhanced fluorescence (CHEF). Perform time-resolved fluorescence decay assays to distinguish PET (short lifetime) from CHEF (longer lifetime). Control experiments with redox-inactive metals (e.g., Mg2+^{2+}) or chelators (e.g., EDTA) can isolate specific interactions. Computational modeling (DFT) of frontier molecular orbitals may further clarify electronic transitions .

Q. What strategies optimize the compound’s selectivity for Zn2+^{2+} over competing ions like Fe3+^{3+} in complex biological matrices?

  • Methodological Answer : Introduce steric hindrance or electronic tuning. For example:

  • Replace the diethylamino group with a bulkier tertiary amine (e.g., piperazine) to limit Fe3+^{3+} coordination.
  • Modify the quinoline ring with electron-withdrawing groups (e.g., -Cl at position 5) to destabilize Fe3+^{3+} binding.
  • Validate selectivity via ICP-MS analysis of metal uptake in cell lysates after treatment with the probe .

Q. How can researchers design in vivo studies to evaluate the compound’s efficacy as a fluorescent probe for zinc homeostasis?

  • Methodological Answer :

  • Animal Models : Use zebrafish embryos or murine models with zinc-deficient diets. Inject the compound (1–10 µM in saline) and monitor fluorescence via confocal microscopy.
  • Controls : Co-administer TPEN (a zinc chelator) to confirm reversibility.
  • Toxicity : Assess via MTT assay in HEK293 cells (IC50_{50} > 50 µM is acceptable).
  • Data Interpretation : Correlate fluorescence intensity with tissue-specific zinc levels quantified by LA-ICP-MS .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond angles and confirm the diethylamino-methyl substitution at position 7.
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and 13^{13}C chemical shifts, particularly for overlapping signals in the aromatic region.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 260.1652 for C14_{14}H18_{18}N2_2O) .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Mannich)65–78% (ethanol, 12 h reflux)
Fluorescence λem\lambda_{\text{em}} (Zn2+^{2+})485 nm (ex 365 nm)
Solubility in PBS0.12 mg/mL (with 1% DMSO)
LogP (Predicted)2.8 (Schrödinger QikProp)N/A

Properties

CAS No.

77895-34-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

7-(diethylaminomethyl)quinolin-8-ol

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3

InChI Key

ZDKKFSNLZTZYRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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